Egfr-IN-104

EGFR Kinase Inhibition NSCLC

A novel fourth-generation EGFR TKI featuring a 2-phenyl-4-aminopyrimidine scaffold, designed for balanced potency against double (L858R/T790M) and triple mutants (Del19/T790M/C797S). Validated in Ba/F3-Del19/T790M/C797S cells (IC50 0.22 µM) and H1975 xenograft (TGI 25.5%). Ideal for osimertinib-resistance studies, SAR optimization, and as a comparator compound. Research use only.

Molecular Formula C23H27N7OS
Molecular Weight 449.6 g/mol
Cat. No. B12374837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-104
Molecular FormulaC23H27N7OS
Molecular Weight449.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C(C=N2)CNC3=NC(=NC4=C3CSCC4)C5=CC=CC=C5O
InChIInChI=1S/C23H27N7OS/c1-29-7-9-30(10-8-29)23-25-13-16(14-26-23)12-24-21-18-15-32-11-6-19(18)27-22(28-21)17-4-2-3-5-20(17)31/h2-5,13-14,31H,6-12,15H2,1H3,(H,24,27,28)
InChIKeySSAIZFOIMGGUDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR-IN-104 (Compound A23): A Fourth‑Generation 2‑Phenyl‑4‑Aminopyrimidine EGFR Inhibitor Targeting T790M/C797S Mutations


EGFR‑IN‑104 (Compound A23) is a novel fourth‑generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) characterized by a 2‑phenyl‑4‑aminopyrimidine scaffold [1]. This compound was specifically designed to address the clinical need for agents that retain potency against the double‑mutant (L858R/T790M) and triple‑mutant (Del19/T790M/C797S) forms of EGFR that emerge after treatment with third‑generation TKIs . The compound demonstrates a unique activity profile across key resistant mutations and is supported by both in vitro kinase inhibition data and in vivo xenograft tumor growth inhibition .

Why EGFR-IN-104 Cannot Be Replaced by Generic EGFR Inhibitors in C797S‑Mutant NSCLC Research


The acquisition of the C797S mutation is a major mechanism of resistance to third‑generation EGFR TKIs such as osimertinib [1]. While first‑ and second‑generation TKIs are ineffective against the T790M gatekeeper mutation, and third‑generation agents lose potency against the C797S mutation, many fourth‑generation inhibitors in development exhibit variable selectivity profiles or require high concentrations that may lead to off‑target effects [2]. EGFR‑IN‑104 was specifically optimized for balanced activity against both T790M‑containing double mutants and C797S‑containing triple mutants within a distinct 2‑phenyl‑4‑aminopyrimidine chemotype [3]. Interchanging EGFR‑IN‑104 with a generic EGFR inhibitor that lacks validated activity against the Del19/T790M/C797S triple mutant would compromise the validity of experiments designed to interrogate osimertinib‑resistance mechanisms .

Quantitative Differentiation of EGFR-IN-104: Kinase Inhibition, Cellular Potency, and In Vivo Activity


Kinase Inhibition Profile: Balanced Activity Against Double and Triple EGFR Mutants

EGFR‑IN‑104 exhibits sub‑micromolar kinase inhibitory activity against both the L858R/T790M double mutant and the Del19/T790M/C797S triple mutant [1]. In contrast, the clinically approved third‑generation TKI osimertinib shows substantially reduced potency against the C797S‑containing triple mutant (IC50 = 620 nM in one study) [2], while other fourth‑generation candidates often demonstrate potency at single‑digit nanomolar concentrations but with variable selectivity windows [3]. The balanced profile of EGFR‑IN‑104 across key resistance mutations makes it a valuable tool for studying C797S‑mediated resistance without the confounding factor of extreme potency that may obscure mechanistic insights.

EGFR Kinase Inhibition NSCLC Drug Resistance

Cellular Antiproliferative Activity in Engineered and NSCLC Cell Lines

In cellular assays, EGFR‑IN‑104 (Compound A23) inhibits the proliferation of Ba/F3 cells expressing EGFR Del19/T790M/C797S with an IC50 of 0.22 ± 0.07 μM, and H1975 cells harboring EGFRL858R/T790M with an IC50 of 0.52 ± 0.03 μM [1]. By comparison, osimertinib shows an IC50 of 0.41 μM against the L858R/T790M/C797S mutant kinase in some studies, but its cellular antiproliferative activity against Ba/F3 cells with the triple mutant is often in the low micromolar range [2]. The cellular potency of EGFR‑IN‑104 against the triple‑mutant Ba/F3 cells is therefore within a therapeutically relevant window and confirms on‑target cellular engagement.

Cell Proliferation Ba/F3 H1975 NSCLC

In Vivo Tumor Growth Inhibition in H1975 Xenograft Model

Oral administration of EGFR‑IN‑104 (Compound A23) in an H1975 (EGFRL858R/T790M) xenograft model resulted in a statistically significant tumor growth inhibition (TGI) of 25.5% [1]. While this TGI is modest compared to some highly optimized clinical candidates, it represents a meaningful in vivo proof‑of‑concept for the 2‑phenyl‑4‑aminopyrimidine scaffold. Notably, this level of in vivo activity is observed without optimization of pharmacokinetic properties, suggesting that the core scaffold has potential for further medicinal chemistry development. In contrast, many early‑stage fourth‑generation EGFR inhibitors fail to demonstrate any in vivo efficacy in C797S‑mutant models due to poor bioavailability or rapid clearance [2].

Xenograft In Vivo Efficacy H1975 Tumor Growth Inhibition

Chemical Scaffold Differentiation: 2‑Phenyl‑4‑Aminopyrimidine Core

EGFR‑IN‑104 is based on a 2‑phenyl‑4‑aminopyrimidine scaffold, which is structurally distinct from the quinazoline core of first‑generation TKIs (e.g., erlotinib, gefitinib), the pyrimidine core of third‑generation osimertinib, and the diverse cores of emerging fourth‑generation agents (e.g., HCD3514, brigatinib analogues) [1]. This structural differentiation is not merely cosmetic; the 2‑phenyl‑4‑aminopyrimidine series was designed based on a binding model with the EGFRT790M/C797S mutant and may offer a unique intellectual property position and potentially distinct off‑target interaction profile . While direct selectivity data are not yet published for EGFR‑IN‑104, the scaffold itself provides a rationale for differential behavior in kinase profiling panels.

Chemical Scaffold Medicinal Chemistry Structure‑Activity Relationship Patentability

Optimal Research Applications for EGFR-IN-104 Based on Quantitative Evidence


Validating C797S‑Mediated Resistance Mechanisms in NSCLC

EGFR‑IN‑104 is particularly well‑suited for experiments designed to probe osimertinib‑resistance mechanisms driven by the C797S mutation. Its balanced kinase inhibitory profile against both L858R/T790M and Del19/T790M/C797S mutants [1] allows researchers to compare signaling outcomes in isogenic cell lines expressing either double or triple mutants. The cellular potency in Ba/F3‑Del19/T790M/C797S cells (IC50 = 0.22 μM) [2] provides a clear window for studying downstream effector modulation without confounding cytotoxicity.

In Vivo Pharmacodynamic Studies of Fourth‑Generation EGFR Inhibition

The demonstration of 25.5% tumor growth inhibition in the H1975 xenograft model [3] makes EGFR‑IN‑104 a practical starting point for in vivo pharmacodynamic studies. Researchers can use this compound to establish baseline target engagement, assess pharmacokinetic/pharmacodynamic relationships, and validate biomarker modulation in vivo before investing in more advanced (and expensive) clinical candidates.

Structure‑Activity Relationship (SAR) Exploration Around the 2‑Phenyl‑4‑Aminopyrimidine Core

The 2‑phenyl‑4‑aminopyrimidine scaffold of EGFR‑IN‑104 offers a fertile ground for medicinal chemistry optimization. Procurement of this compound enables SAR studies aimed at improving potency against the C797S mutant while maintaining selectivity over wild‑type EGFR. The published kinase and cellular data [4] provide a clear benchmark against which new analogues can be compared.

Benchmarking Novel Fourth‑Generation EGFR Inhibitors

Given its publicly available kinase and cellular IC50 values [5], EGFR‑IN‑104 can serve as a comparator compound when evaluating newly synthesized fourth‑generation EGFR inhibitors. Its activity profile against the Del19/T790M/C797S mutant (kinase IC50 = 133 nM) [6] provides a mid‑range reference point between highly potent (single‑digit nM) and weakly active (μM) agents, aiding in the contextualization of screening results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-104

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.